![molecular formula C15H15F2NO3 B2358175 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1788666-64-7](/img/structure/B2358175.png)
3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-[(3R)-3-(furan-2-yl)-3-hydroxypropyl]benzamide is a chemical compound with the molecular formula C14H13F2NO3 . It is a synthetic compound with potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-N-[(3R)-3-(furan-2-yl)-3-hydroxypropyl]benzamide consists of a benzamide core with two fluorine atoms at the 3 and 4 positions. The benzamide is linked to a furan ring via a hydroxypropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-difluoro-N-[(3R)-3-(furan-2-yl)-3-hydroxypropyl]benzamide include its molecular formula (C14H13F2NO3) and molecular weight . Further details about its physical and chemical properties are not available in the current literature .Scientific Research Applications
Chemical Structure and Reactivity
- Research on difluorinated alkenoates, which are structurally related to 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, has shown that these compounds react rapidly and with high yield with furan and substituted furans in the presence of a tin(IV) catalyst. The reactivity is significantly enhanced by fluorination, as non-fluorinated congeners fail to react under the same conditions. This indicates a potential for such compounds in synthetic organic chemistry and materials science due to their unique reactivity profiles (Griffith et al., 2006).
Molecular Modifications and Spectroscopy
- Modifications to the molecular structure of related compounds, such as 3-hydroxyflavone derivatives, have been found to effectively regulate excited-state intramolecular proton and charge transfer. This has significant implications in the development of fluorescent probes and organic radiation scintillators, highlighting the potential for similar modifications in 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide (Han et al., 2018).
Radiolabeling and Imaging Applications
- Similar difluoro-benzamide derivatives have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds can be radiolabeled and could potentially be used for imaging specific targets in cancers, suggesting a possible application for 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide in medical diagnostics or research (Wang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)10-4-5-12(16)13(17)7-10/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHSMFBDWDYRIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.